molecular formula C15H19N3OS B2666951 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea CAS No. 1396565-70-0

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea

Cat. No.: B2666951
CAS No.: 1396565-70-0
M. Wt: 289.4
InChI Key: BWMGLBAWZQOPBR-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a thiazole ring substituted with dimethyl groups and a phenyl ring substituted with an ethyl group. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea typically involves the reaction of 2,4-dimethylthiazole with an appropriate isocyanate or carbamate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under reflux, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, or other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-phenylurea
  • 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methylphenyl)urea
  • 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-chlorophenyl)urea

Uniqueness

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on the thiazole and phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-12-7-5-6-8-13(12)18-15(19)16-9-14-10(2)17-11(3)20-14/h5-8H,4,9H2,1-3H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMGLBAWZQOPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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